Cas no 904086-08-4 (3-Methyl-1H-indazol-5-ol)

3-Methyl-1H-indazol-5-ol structure
3-Methyl-1H-indazol-5-ol structure
商品名:3-Methyl-1H-indazol-5-ol
CAS番号:904086-08-4
MF:C8H8N2O
メガワット:148.16192150116
MDL:MFCD08705813
CID:69417
PubChem ID:45480340

3-Methyl-1H-indazol-5-ol 化学的及び物理的性質

名前と識別子

    • 3-Methyl-1H-indazol-5-ol
    • 1H-INDAZOL-5-OL, 3-METHYL-
    • 3-methyl-2H-indazol-5-ol
    • SCHEMBL23062796
    • MB06597
    • 3-METHYL-5-HYDROXY-1H-INDAZOLE
    • MFCD08705813
    • DB-030979
    • AKOS006291043
    • AC-5195
    • 3-Methyl-1H-Indazole-5-Ol
    • CS-0319148
    • DTXSID90670312
    • 904086-08-4
    • MDL: MFCD08705813
    • インチ: 1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10)
    • InChIKey: KFJXASDLOGNCHS-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C2C(NN=C2C)=CC=1

計算された属性

  • せいみつぶんしりょう: 148.06400
  • どういたいしつりょう: 148.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 48.9A^2

じっけんとくせい

  • 密度みつど: 1.349
  • ふってん: 366.002 °C at 760 mmHg
  • フラッシュポイント: 175.152 °C
  • 屈折率: 1.719
  • PSA: 48.91000
  • LogP: 1.57690

3-Methyl-1H-indazol-5-ol セキュリティ情報

3-Methyl-1H-indazol-5-ol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methyl-1H-indazol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4180-500MG
3-methyl-1H-indazol-5-ol
904086-08-4 95%
500MG
¥ 3,062.00 2023-04-13
eNovation Chemicals LLC
D504570-5g
3-Methyl-1H-indazol-5-ol
904086-08-4 97%
5g
$1520 2023-09-02
Chemenu
CM128505-1g
3-methyl-1H-indazol-5-ol
904086-08-4 95%
1g
$824 2024-07-20
Parkway Scientific
VI-160-1g
3-Methyl-1H-indazol-5-ol
904086-08-4 > 95%
1g
$350 2024-05-21
Alichem
A269002493-5g
3-Methyl-1H-indazol-5-ol
904086-08-4 95%
5g
$2485.60 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4180-1G
3-methyl-1H-indazol-5-ol
904086-08-4 95%
1g
¥ 4,587.00 2023-04-13
Aaron
AR00GZ2M-1g
3-Methyl-1H-indazol-5-ol
904086-08-4 98%
1g
$728.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389818-250mg
3-Methyl-2H-indazol-5-ol
904086-08-4 98+%
250mg
¥2056.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389818-1g
3-Methyl-2H-indazol-5-ol
904086-08-4 98+%
1g
¥5504.00 2024-04-26
A2B Chem LLC
AH90850-250mg
3-Methyl-1h-indazol-5-ol
904086-08-4 98%
250mg
$225.00 2024-05-20

3-Methyl-1H-indazol-5-ol 関連文献

3-Methyl-1H-indazol-5-olに関する追加情報

Recent Advances in the Study of 3-Methyl-1H-indazol-5-ol (CAS: 904086-08-4) and Its Applications in Chemical Biology and Medicine

3-Methyl-1H-indazol-5-ol (CAS: 904086-08-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its indazole core structure, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules and as a potential therapeutic agent. Recent studies have highlighted its relevance in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to provide an overview of the latest findings related to 3-methyl-1H-indazol-5-ol, focusing on its chemical properties, biological activities, and emerging applications in medicine.

The synthesis and characterization of 3-methyl-1H-indazol-5-ol have been extensively studied, with recent advancements focusing on optimizing its yield and purity for pharmaceutical applications. Researchers have employed various synthetic routes, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to achieve high efficiency and scalability. Notably, the compound's structural features, such as the presence of both hydroxyl and methyl groups on the indazole ring, contribute to its unique reactivity and binding affinity for biological targets. These properties make it a valuable scaffold for designing novel drug candidates.

In the context of biological activity, 3-methyl-1H-indazol-5-ol has demonstrated promising results in preclinical studies. Recent investigations have revealed its potential as an inhibitor of protein kinases, which play critical roles in cell signaling pathways associated with cancer and inflammatory diseases. For instance, studies have shown that derivatives of 3-methyl-1H-indazol-5-ol exhibit selective inhibition of specific kinase isoforms, such as JAK2 and PI3K, with minimal off-target effects. These findings underscore the compound's potential as a lead structure for developing targeted therapies with improved efficacy and safety profiles.

Furthermore, the pharmacological properties of 3-methyl-1H-indazol-5-ol have been explored in the context of neurodegenerative diseases. Recent research suggests that the compound may modulate oxidative stress and neuroinflammation, making it a candidate for treating conditions like Alzheimer's and Parkinson's diseases. In vitro and in vivo studies have demonstrated its ability to reduce reactive oxygen species (ROS) production and inhibit pro-inflammatory cytokine release, highlighting its dual role as an antioxidant and anti-inflammatory agent. These findings open new avenues for therapeutic intervention in neurodegenerative disorders.

In addition to its therapeutic potential, 3-methyl-1H-indazol-5-ol has been investigated for its utility in chemical biology. Its ability to serve as a versatile building block for the synthesis of complex molecules has been leveraged in the development of probes and tool compounds. For example, recent work has utilized 3-methyl-1H-indazol-5-ol as a core structure for designing fluorescent probes that can monitor kinase activity in live cells. Such applications not only advance our understanding of cellular processes but also facilitate the discovery of new drug targets.

Despite these promising developments, challenges remain in the clinical translation of 3-methyl-1H-indazol-5-ol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further optimization and rigorous testing. Recent efforts have focused on structural modifications to enhance the compound's pharmacokinetic properties while retaining its biological activity. Collaborative research between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and realize the full potential of this compound in medicine.

In conclusion, 3-methyl-1H-indazol-5-ol (CAS: 904086-08-4) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its synthetic versatility, make it a valuable tool for drug discovery and development. Ongoing research continues to uncover new applications and refine its therapeutic potential, positioning it as a key player in the future of precision medicine. This brief highlights the latest advancements and underscores the importance of interdisciplinary collaboration in advancing the field.

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